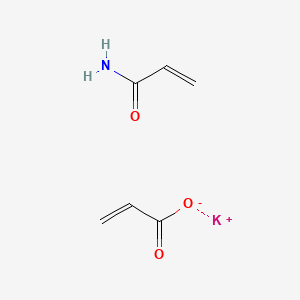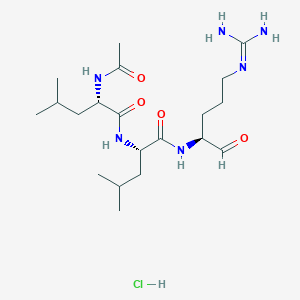
3,4,5-Trihydroxybenzaldehyde hydrate
Vue d'ensemble
Description
3,4,5-Trihydroxybenzaldehyde hydrate, also known as 3,4,5-Trihydroxybenzaldehyde monohydrate, is a chemical compound with the molecular formula C7H8O5 . It has a molecular weight of 172.14 . It is used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula (HO)3C6H2CHO·H2O . The compound has a monoisotopic mass of 172.037170 Da .Physical And Chemical Properties Analysis
The compound is a solid form with a melting point of 218 °C (dec.) (lit.) . Other physical and chemical properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not provided in the search results .Applications De Recherche Scientifique
Crystal Structural Analysis
The compound has been used in the synthesis and structural characterization of hydrazone compounds. For instance, the reactions of 4-chlorobenzohydrazide with derivatives of hydroxybenzaldehyde yielded hydrazone compounds, which were structurally characterized by X-ray crystallography. These compounds consist of a hydrazone molecule and a methanol molecule of crystallization. They exhibit interesting crystalline structures, making them significant for studies in crystallography and molecular interactions (Wang, You, & Wang, 2011).
Inhibitory Effects on Carbonic Anhydrase
Phenolic compounds, including derivatives of hydroxybenzaldehyde, have been identified as a new class of carbonic anhydrase (CA) inhibitors. This property is significant as CA inhibitors have therapeutic uses in conditions like glaucoma and as diuretics. The inhibitory effects of these compounds on the activities of CA isozymes purified from both in vivo and ex vivo sources have been explored, indicating their potential for various biomedical applications (Huyut, Beydemir, & Gülçin, 2016).
Antioxidant Activities
Hydroxybenzaldehyde derivatives have been synthesized and analyzed for their potential antioxidant activities. For instance, novel compounds synthesized from reactions involving hydroxybenzaldehyde were tested in vitro for their antioxidant capabilities, showing promising results. The study of these compounds extends to their acidic properties and molecular interactions in non-aqueous solvents, highlighting their versatility in scientific research (Gürsoy-Kol & Ayazoğlu, 2017).
Vibrational Spectral Analysis
Research includes the detailed vibrational spectral analysis of hydroxybenzaldehyde derivatives. The studies involve both experimental and theoretical approaches to understand the structures, vibrations, and molecular interactions of these compounds. Such analyses provide valuable insights into the molecular characteristics and stability of these compounds (Balachandran, Karpagam, & Lakshmi, 2012).
Mécanisme D'action
Target of Action
The primary target of 3,4,5-Trihydroxybenzaldehyde hydrate is matrix metalloproteinase 9 (MMP-9) . MMP-9 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is important in physiological processes such as embryogenesis, tissue remodeling, and wound healing .
Mode of Action
This compound interacts with its target, MMP-9, by inhibiting its gelatinolytic activity as well as its expression in TNF-α induced HASMC . This dual inhibitory effect on MMP-9 suggests that this compound can modulate the activity of MMP-9 and potentially influence the processes in which MMP-9 is involved .
Biochemical Pathways
Given its inhibitory effect on mmp-9, it can be inferred that it may affect pathways related to extracellular matrix degradation and remodeling .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of MMP-9’s gelatinolytic activity and expression . This could potentially lead to changes in the degradation and remodeling of the extracellular matrix, impacting physiological processes where MMP-9 plays a role .
Action Environment
Like any other chemical compound, its action and stability could potentially be influenced by factors such as temperature, ph, and presence of other compounds .
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, keep people away from and upwind of spill/leak . The target organs are the respiratory system .
Analyse Biochimique
Biochemical Properties
3,4,5-Trihydroxybenzaldehyde hydrate plays a significant role in various biochemical reactions. It has been shown to interact with matrix metalloproteinase 9 (MMP-9), inhibiting its gelatinolytic activity and expression in TNF-α induced human aortic smooth muscle cells (HASMC) . This interaction suggests that this compound may have potential therapeutic applications in conditions where MMP-9 activity is dysregulated.
Cellular Effects
This compound exhibits notable effects on different cell types and cellular processes. In HASMC, it inhibits the activity and expression of MMP-9, which is involved in the degradation of extracellular matrix components . This inhibition can influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to reduced inflammation and tissue remodeling.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules such as MMP-9. By inhibiting MMP-9 activity, it prevents the breakdown of extracellular matrix proteins, thereby modulating cellular responses to inflammatory stimuli . This inhibition may occur through direct binding to the enzyme’s active site or by altering its expression levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be air-sensitive and should be stored in a cool, dry place away from strong oxidizing agents . Its stability and degradation over time can impact its long-term effects on cellular function, which should be considered in both in vitro and in vivo studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its role in inhibiting MMP-9 suggests that it may influence metabolic flux and metabolite levels associated with extracellular matrix remodeling and inflammation .
Transport and Distribution
Within cells and tissues, this compound is likely transported and distributed through interactions with specific transporters or binding proteins. These interactions can affect its localization and accumulation, influencing its overall activity and function .
Propriétés
IUPAC Name |
3,4,5-trihydroxybenzaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4.H2O/c8-3-4-1-5(9)7(11)6(10)2-4;/h1-3,9-11H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEOMYNJYKADOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583473 | |
| Record name | 3,4,5-Trihydroxybenzaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207742-88-9 | |
| Record name | 3,4,5-Trihydroxybenzaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trihydroxybenzaldehyde hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



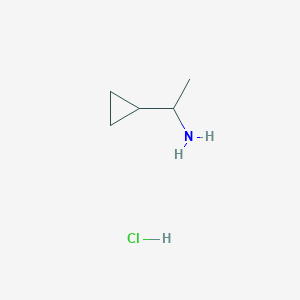
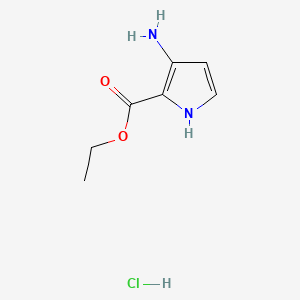

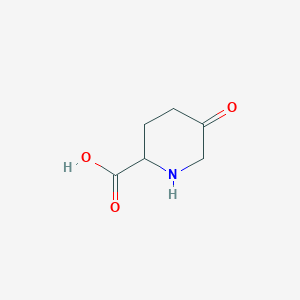

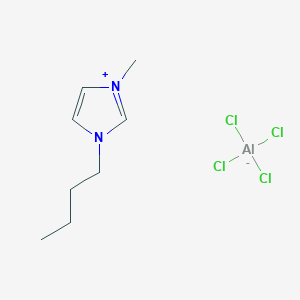
![(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane](/img/structure/B1591364.png)
